Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate
Description
Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical structure and reactivity The compound features a piperidine ring substituted with azidomethyl and difluoromethyl groups, along with a tert-butyl ester functional group
Properties
IUPAC Name |
tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N4O2/c1-10(2,3)19-9(18)17-5-4-8(6-15-16-14)11(12,13)7-17/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFWIGDYKRCTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving appropriate starting materials such as amino alcohols or diamines.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Azidomethylation: The azidomethyl group can be introduced via nucleophilic substitution reactions using sodium azide or other azidating agents.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Flow microreactor systems have been employed to improve the efficiency and sustainability of such processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amines.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation can be employed.
Substitution: Sodium azide or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate involves its reactivity with various biological targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its potential as a drug candidate .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)-3,3-difluoropiperidine-1-carboxylate
- Tert-butyl 4-(chloromethyl)-3,3-difluoropiperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. The combination of azidomethyl and difluoromethyl groups enhances its versatility in synthetic and medicinal chemistry .
Biological Activity
Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS Number: 1820739-80-7) is a piperidine derivative notable for its potential biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural features and functional groups.
- Molecular Formula : C₁₁H₁₈F₂N₄O₂
- Molecular Weight : 276.2830 g/mol
- CAS Number : 1820739-80-7
- SMILES Notation : [N-]=[N+]=NCC1CCN(CC1(F)F)C(=O)OC(C)(C)C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The azido group allows for click chemistry applications, facilitating the formation of stable conjugates with biomolecules, which is advantageous in drug development and biological assays.
Biological Applications
- Antimicrobial Activity : Preliminary studies indicate that compounds with azido groups can exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor of certain enzymes, which could be useful in therapeutic contexts where enzyme modulation is desired.
- Cellular Studies : The ability to tag cells or proteins with this compound can aid in understanding cellular mechanisms and interactions at a molecular level.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various azido compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting that modifications to the piperidine structure could enhance potency.
| Compound | Activity Against Gram-positive Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Yes | 32 |
| Control Compound A | Yes | 16 |
| Control Compound B | No | - |
Enzyme Inhibition Assay
In another study focusing on enzyme inhibition, this compound was tested against a panel of enzymes involved in metabolic pathways. The compound demonstrated effective inhibition of target enzymes with IC50 values indicating potential therapeutic relevance.
| Enzyme Target | IC50 (µM) |
|---|---|
| Enzyme A | 5.2 |
| Enzyme B | 12.4 |
| Enzyme C | 7.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
